molecular formula C12H14Cl2O4 B14400165 Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate CAS No. 88207-81-2

Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate

Cat. No.: B14400165
CAS No.: 88207-81-2
M. Wt: 293.14 g/mol
InChI Key: HTNXIMHPSWMGPM-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of two chlorine atoms, two hydroxyl groups, and a propyl group attached to a benzene ring, with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate typically involves the esterification of 3,5-dichloro-2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is used in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dichloro-4-hydroxybenzoate
  • Ethyl 3,5-dichloro-2-hydroxybenzoate
  • Ethyl 3,5-dichloro-6-hydroxybenzoate

Uniqueness

Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is unique due to the presence of both hydroxyl and propyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

88207-81-2

Molecular Formula

C12H14Cl2O4

Molecular Weight

293.14 g/mol

IUPAC Name

ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate

InChI

InChI=1S/C12H14Cl2O4/c1-3-5-6-7(12(17)18-4-2)10(15)9(14)11(16)8(6)13/h15-16H,3-5H2,1-2H3

InChI Key

HTNXIMHPSWMGPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OCC

Origin of Product

United States

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